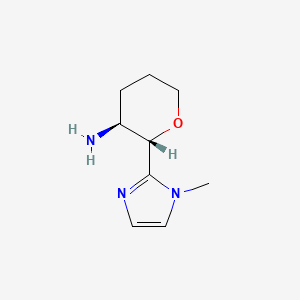
(2S,3S)-2-(1-Methyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-2-(1-Methyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a tetrahydropyran ring fused with an imidazole moiety, making it an interesting subject for research due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-(1-Methyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Imidazole Group: The imidazole moiety can be introduced via nucleophilic substitution or other suitable reactions.
Chiral Resolution: The final step often involves chiral resolution to obtain the desired (2S,3S) enantiomer.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to enhance yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring.
Reduction: Reduction reactions can occur at various positions, potentially altering the tetrahydropyran ring or the imidazole moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor due to its imidazole moiety.
Receptor Binding: May interact with biological receptors, influencing various biochemical pathways.
Medicine
Drug Development:
Therapeutic Agents: Could be explored for its therapeutic properties.
Industry
Material Science: Use in the development of new materials with specific properties.
Chemical Manufacturing: As a building block in the production of various chemicals.
作用機序
The mechanism of action of (2S,3S)-2-(1-Methyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and other interactions, influencing the activity of the target molecules.
類似化合物との比較
Similar Compounds
(2S,3S)-2-(1-Methyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine: Unique due to its specific stereochemistry and structural features.
Other Imidazole Derivatives: Compounds with similar imidazole rings but different substituents or ring systems.
Tetrahydropyran Derivatives: Compounds with similar tetrahydropyran rings but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of the imidazole and tetrahydropyran rings, along with its chiral centers, which can impart distinct biological and chemical properties.
特性
分子式 |
C9H15N3O |
|---|---|
分子量 |
181.23 g/mol |
IUPAC名 |
(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-amine |
InChI |
InChI=1S/C9H15N3O/c1-12-5-4-11-9(12)8-7(10)3-2-6-13-8/h4-5,7-8H,2-3,6,10H2,1H3/t7-,8-/m0/s1 |
InChIキー |
BIQGQNWXPFHYJQ-YUMQZZPRSA-N |
異性体SMILES |
CN1C=CN=C1[C@@H]2[C@H](CCCO2)N |
正規SMILES |
CN1C=CN=C1C2C(CCCO2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


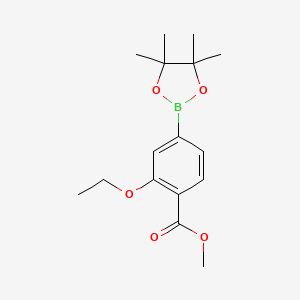
![1-[(2-Chloro-4-fluorophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13359633.png)
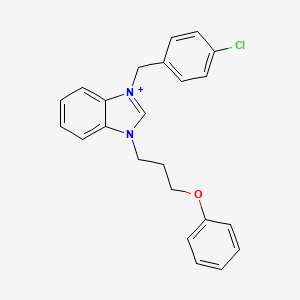
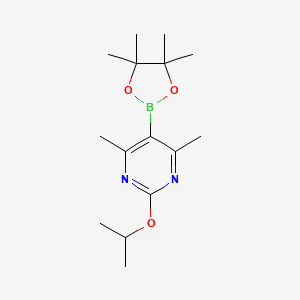
![6-[(2,6-Dimethylphenoxy)methyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359655.png)
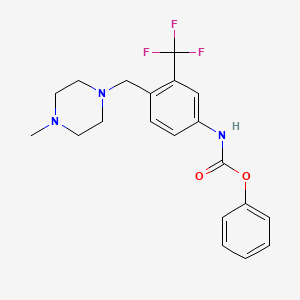

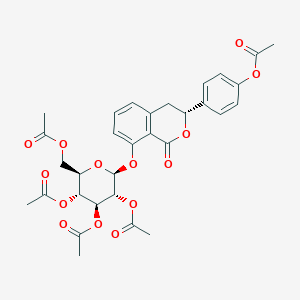

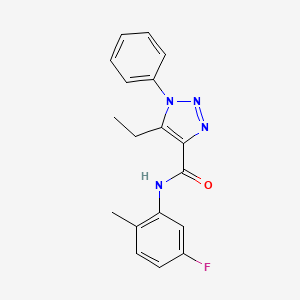
![3-[6-(2,4-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13359688.png)
![2-Amino-7-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13359690.png)
![5-acetyl-2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-4-(4-methoxyphenyl)-6-methylnicotinonitrile](/img/structure/B13359696.png)
![(4S,7S,9aS)-2-((9H-Fluoren-9-yl)methyl) 7-tert-butyl 4-amino-5-oxohexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-2,7(3H)-dicarboxylate 2,2,2-trifluoroacetate](/img/structure/B13359710.png)
